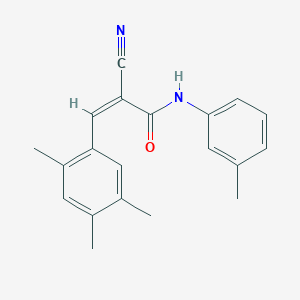

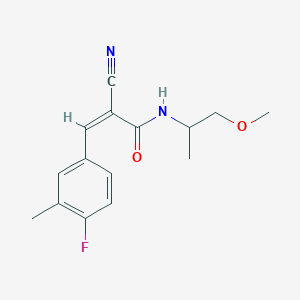

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a chemical compound that is widely used in scientific research. It belongs to the class of enamide compounds and has various applications in biochemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Polymeric Material Development

Researchers have synthesized soluble aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups, showcasing potential as processable and heat-resistant polymeric materials (Yu et al., 2009). These polymers, due to their good solubility and excellent thermal stability after curing, may serve as matrices for high-performance polymeric materials.

Advancements in Organic Synthesis

The isomerization of N-Allyl amides to form Z-enamides, which are key intermediates in various natural products and pharmacophores, has been significantly improved (Trost et al., 2017). This development offers a general, atom-economic method for producing geometrically defined di-, tri-, and tetrasubstituted enamides with exceptional selectivity.

Chemical Synthesis and Structure Elucidation

In a study, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate resulted in the formation of various complex molecules, indicating the compound's versatility in chemical synthesis (O'callaghan et al., 1999). Such reactions are essential for creating novel molecules and understanding their structures.

Insights into Molecular Interactions

Studies on 3-aryl-2-cyano acrylamide derivatives demonstrated their varying optical properties due to distinct stacking modes, highlighting the effect of molecular interactions on fluorescence switching (Song et al., 2015). This research provides valuable insights into the design of materials with specific optical properties.

Pharmaceutical Research

Though not directly related to (Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide, studies on similar compounds like isoxazol and cinchoninic acid derivatives have revealed their potential as immunosuppressive agents. These findings contribute to the understanding of such compounds in the context of pharmaceutical development (Knecht & Löffler, 1998).

Propiedades

IUPAC Name |

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-13-6-5-7-19(8-13)22-20(23)18(12-21)11-17-10-15(3)14(2)9-16(17)4/h5-11H,1-4H3,(H,22,23)/b18-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIVNPSLAOIJR-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C=C(C(=C2)C)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(C=C(C(=C2)C)C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2982459.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)

![2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid](/img/structure/B2982462.png)

![2-Chloro-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetamide](/img/structure/B2982466.png)

![2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2982472.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propane-2-sulfonamide](/img/structure/B2982473.png)

![N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2982477.png)